![molecular formula C11H16O4 B1296263 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-90-1](/img/structure/B1296263.png)

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Übersicht

Beschreibung

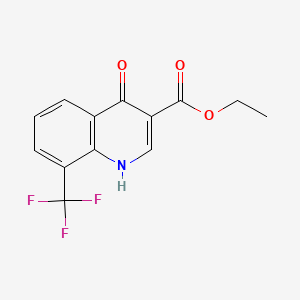

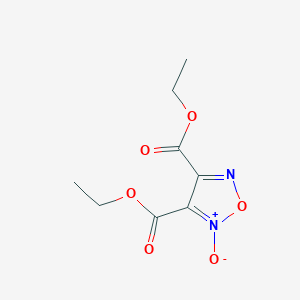

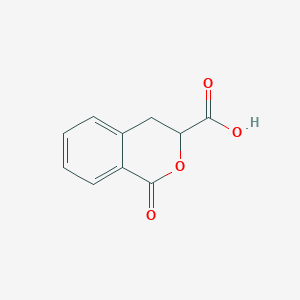

“6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is an organic compound with the molecular formula C11H16O4 . It belongs to the class of spirocyclic carboxylic acids, which are characterized by a cyclic structure containing a spirokeptane moiety.

Molecular Structure Analysis

The InChI code for “6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is 1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.25 . It is a colorless to yellow liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

Summary of the Application

The compound is used in the synthesis of optically active polyamides. These polymers are attracting attention in various fields as catalysts, and photo- and electroactive materials .

Methods of Application

The synthesis involves polycondensation of optically active monomers. The polyamide chains prepared from the spiran derivative would twist 90° unit by unit and form some ordered conformation even in solution depending on the structure of the diamine component .

Results or Outcomes

The study reported the synthesis and optical properties of polyamides derived from ®-( + )-SHDAC and three diamine derivatives .

Application in Metal-Organic Frameworks (MOFs)

Summary of the Application

The compound is examined as a non-aromatic terephthalic acid isostere for the first time. The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates .

Methods of Application

The study involves the structures of two new MOFs. Complex 1 is a three-dimensional rod packed structure consisting of Yb-carboxylic chains bridged by SHDC linkers .

Results or Outcomes

Although non-porous, Complex 1 exhibits a surprisingly high thermal stability for a spirocyclic cyclobutane derivative .

Application in Medicinal Chemistry

Summary of the Application

The compound is often used in medicinal chemistry as a 3D-shaped scaffold .

Methods of Application

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods .

Results or Outcomes

The study did not provide specific results or outcomes for this application .

Application in Pharmaceutical Chemistry

Summary of the Application

2,6-Disubstituted spiro[3.3]heptanes are chiral which gives interesting possibilities for enantioselective pharmalogical activity .

Methods of Application

The study involves the development of synthetic routes for preparation of these compounds. Possibilities for introducing different functionalities like nitriles and sulfonamides were also investigated .

Results or Outcomes

Synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought after spiro compounds with low to moderate yields throughout the multi-step synthesis .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-ethoxycarbonylspiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRUMOGIHGDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(C1)CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297287 | |

| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

CAS RN |

28114-90-1 | |

| Record name | 2-Ethyl spiro[3.3]heptane-2,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28114-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115093 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028114901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28114-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)